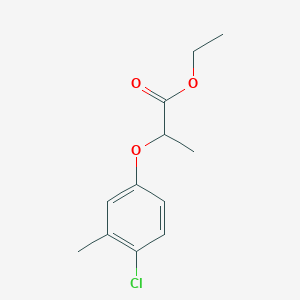
3beta,7alpha-Dihydroxychol-4-en-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,7alpha-Dihydroxychol-4-en-24-oic Acid is a bile acid derivative with a molecular formula of C24H38O4. It is a naturally occurring compound found in human bile and plays a significant role in the digestion and absorption of fats.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthetic routes for 3beta,7alpha-Dihydroxychol-4-en-24-oic Acid typically involve the modification of bile acids through chemical reactions such as oxidation, reduction, and hydroxylation. These reactions are carried out under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using advanced techniques and equipment. The process includes the isolation of bile acids from natural sources, followed by chemical modifications to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 3beta,7alpha-Dihydroxychol-4-en-24-oic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which have applications in various fields.
Aplicaciones Científicas De Investigación
3beta,7alpha-Dihydroxychol-4-en-24-oic Acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bile acids and derivatives.
Biology: Studied for its role in bile acid metabolism and its impact on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and dietary supplements.
Mecanismo De Acción
The mechanism by which 3beta,7alpha-Dihydroxychol-4-en-24-oic Acid exerts its effects involves its interaction with molecular targets and pathways in the body. It acts as a signaling molecule, influencing various biological processes such as lipid metabolism and immune response.
Comparación Con Compuestos Similares
Cholic Acid
Deoxycholic Acid
Lithocholic Acid
Propiedades
Fórmula molecular |
C24H38O4 |
|---|---|
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h12,14,16-20,22,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
Clave InChI |
HCXLGXVBNGIUAC-YCBRVCGJSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C[C@H](CC[C@]34C)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(CCC34C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2R)-2-hydroxypropyl]-2-methoxy-3-methylphenol](/img/structure/B15361289.png)
![6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine](/img/structure/B15361294.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B15361301.png)



![5,6,11,12-Tetrabromodibenzo[a,e][8]annulene](/img/structure/B15361343.png)
![tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate](/img/structure/B15361344.png)




![(7R)-2-Bromo-7-methyl-5,6-dihydropyrrolo[1,2-A]imidazol-7-OL](/img/structure/B15361380.png)
